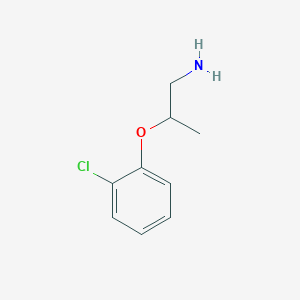

2-(2-Chlorophenoxy)propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMKQIVAKQTVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397542 | |

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-29-7 | |

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(2-Chlorophenoxy)propylamine, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is based on the well-established Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide. This document outlines the reaction scheme, detailed experimental protocol, and expected analytical data for the final product.

Synthesis Pathway

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between the sodium salt of 2-chlorophenol and a suitable 2-propylamine derivative with a leaving group at the 1-position. A common and effective approach involves the reaction of sodium 2-chlorophenoxide with 1-chloro-2-propylamine. The overall reaction is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol details a two-step process: the formation of the sodium 2-chlorophenoxide intermediate, followed by the Williamson ether synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-Chlorophenol | 128.56 |

| Sodium Hydroxide | 40.00 |

| 1-Amino-2-propanol | 75.11 |

| Thionyl Chloride | 118.97 |

| Anhydrous Dimethylformamide (DMF) | - |

| Diethyl Ether | - |

| Saturated Sodium Bicarbonate Solution | - |

| Anhydrous Magnesium Sulfate | - |

| Hydrochloric Acid (for salt formation) | - |

Step 1: Preparation of Sodium 2-chlorophenoxide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 12.86 g (0.1 mol) of 2-chlorophenol in 100 mL of a suitable anhydrous solvent like tetrahydrofuran (THF).

-

Slowly add 4.00 g (0.1 mol) of sodium hydroxide pellets to the solution while stirring.

-

The reaction is exothermic. Maintain the temperature at or below 25°C using a water bath.

-

Stir the mixture for 1-2 hours at room temperature until the sodium hydroxide has completely reacted to form a clear solution or a fine suspension of sodium 2-chlorophenoxide.

Step 2: Synthesis of 1-Chloro-2-propylamine (Intermediate)

Caution: Thionyl chloride is a corrosive and toxic reagent. This step should be performed in a well-ventilated fume hood.

-

In a separate flask, cool 7.51 g (0.1 mol) of 1-amino-2-propanol in an ice bath.

-

Slowly add 13.09 g (0.11 mol) of thionyl chloride dropwise to the cooled 1-amino-2-propanol with vigorous stirring. The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2 hours.

-

The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 1-chloro-2-propylamine hydrochloride is used directly in the next step.

Step 3: Williamson Ether Synthesis

-

To the flask containing the sodium 2-chlorophenoxide from Step 1, add 100 mL of anhydrous dimethylformamide (DMF).

-

Add the crude 1-chloro-2-propylamine hydrochloride from Step 2 to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 4: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 2-chlorophenol, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation. The boiling point is reported to be 108-112 °C at 3 mmHg.[1]

References

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Chlorophenoxy)propylamine, a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries. This document details its structural characteristics, physicochemical properties, and key applications. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis, purification, and analytical characterization, and discusses the general mechanism of action of the broader class of chlorophenoxy compounds.

Introduction

This compound is a primary amine featuring a 2-chlorophenoxy moiety attached to a propyl backbone. Its chemical structure makes it a valuable building block in organic synthesis, particularly for the development of biologically active molecules. It serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders, and is also utilized in the formulation of selective herbicides.[1] The presence of the chlorophenoxy group is crucial for its utility in herbicide formulations.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-(2-Chlorophenoxy)propan-1-amine | [2] |

| CAS Number | 886763-29-7 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 108-112 °C at 3 mmHg | [1] |

| Purity | ≥95% (HPLC) | [1][3] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Purification

While specific proprietary synthesis methods may vary, a plausible and generalizable synthetic route to this compound can be conceptualized based on established organic chemistry principles. A potential two-step synthesis is outlined below, starting from readily available precursors.

Proposed Synthesis Pathway

A logical synthetic approach involves the etherification of 2-chlorophenol with a suitable propylene-containing reagent, followed by amination. One possible route is the reaction of 2-chlorophenol with 1-chloro-2-propanone to form 1-(2-chlorophenoxy)propan-2-one, followed by reductive amination to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2-chlorophenoxy)propan-2-one

-

To a solution of 2-chlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-chloro-2-propanone (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-chlorophenoxy)propan-2-one.

Step 2: Synthesis of this compound (Reductive Amination)

-

Dissolve the crude 1-(2-chlorophenoxy)propan-2-one (1 equivalent) in a suitable solvent such as methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 equivalents).

-

Cool the mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Purification of the crude product is critical to achieve the desired purity for subsequent applications. Fractional distillation under reduced pressure is a suitable method for purifying liquid amines.

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Apply a vacuum (e.g., 3 mmHg).

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point range (108-112 °C at 3 mmHg).[1]

-

Monitor the purity of the collected fractions using an appropriate analytical technique such as HPLC or GC-MS.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound, confirming its identity and purity.

Caption: Workflow for the synthesis, purification, and analysis of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons of the propylamine chain, as well as the amine protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H stretching of the primary amine (around 3300-3400 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

-

C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

-

C-Cl stretching (around 750 cm⁻¹).

-

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, the broader class of chlorophenoxy compounds, particularly those used as herbicides, has a known mechanism of action. These compounds act as synthetic auxins, which are plant growth hormones.[4]

Herbicide Mechanism of Action

-

Mimicking Auxin: Chlorophenoxy herbicides mimic the action of natural auxins, leading to uncontrolled and unsustainable plant growth.[4]

-

Cellular Disruption: This uncontrolled growth disrupts the plant's normal physiological processes, including cell division and elongation.

-

Metabolic Interference: At a molecular level, they can interfere with cellular metabolic pathways, including the uncoupling of oxidative phosphorylation and disruption of acetyl-coenzyme A metabolism.[5][6][7] This leads to a depletion of energy (ATP) within the plant cells.

-

Cell Membrane Damage: These compounds can also cause dose-dependent damage to cell membranes.[5][6][7]

The culmination of these effects leads to the death of susceptible plants, typically broad-leaf weeds.

Caption: General mechanism of action for chlorophenoxy herbicides.

Pharmaceutical Relevance

In the context of drug development, the this compound scaffold can be modified to interact with various biological targets. The specific signaling pathways and mechanisms of action would depend on the final structure of the synthesized drug molecule. For instance, derivatives of chlorophenoxy alkylamines have been investigated as ligands for histamine H3 receptors, with potential applications as anticonvulsant agents.[8]

Conclusion

This compound is a chemical intermediate of significant industrial importance. This guide has provided a detailed overview of its chemical and physical properties, along with plausible, detailed protocols for its synthesis, purification, and analytical characterization. Understanding these core technical aspects is crucial for researchers and professionals working in drug discovery and agrochemical development. The general mechanism of action of the broader class of chlorophenoxy compounds provides a basis for understanding the biological activity of its derivatives. Further research into novel derivatives of this compound may lead to the development of new therapeutic agents and more effective agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [synhet.com]

- 3. usbio.net [usbio.net]

- 4. MCPA - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanism of a 2-(2-Chlorophenoxy)propylamine Derivative in Osteoclastogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the mechanism of action of 2-(2-Chlorophenoxy)propylamine is limited in publicly available scientific literature. This guide therefore focuses on a well-characterized derivative, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , to provide a detailed understanding of its biological activity and molecular interactions. The insights gleaned from this derivative offer a valuable framework for understanding the potential pharmacological effects of the broader class of this compound compounds.

Core Mechanism of Action: Inhibition of Osteoclast Differentiation via TRAF6 Downregulation

PPOA-N-Ac-2-Cl has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which are cells responsible for bone resorption. The primary mechanism of action for PPOA-N-Ac-2-Cl is the downregulation of TNF receptor-associated factor 6 (TRAF6), a key signaling molecule in the receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway. RANKL is a critical cytokine for osteoclast differentiation, function, and survival.

By suppressing the expression of TRAF6, PPOA-N-Ac-2-Cl effectively disrupts the downstream signaling cascade initiated by RANKL. This leads to a significant reduction in the expression of key osteoclast-specific genes and ultimately impairs the formation of mature, functional osteoclasts.[1]

Quantitative Analysis of PPOA-N-Ac-2-Cl Activity

The inhibitory effects of PPOA-N-Ac-2-Cl on osteoclast differentiation have been quantified through various in vitro assays. The data presented below summarizes the dose-dependent effects of the compound on key markers of osteoclastogenesis.

Table 1: Dose-Dependent Inhibition of Osteoclast Formation by PPOA-N-Ac-2-Cl

| Concentration of PPOA-N-Ac-2-Cl (µM) | Number of TRAP-positive Multinucleated Cells (Mean ± SD) |

| 0 (Control) | 100 ± 8.5 |

| 1 | 85 ± 7.2 |

| 3 | 62 ± 5.1 |

| 6 | 35 ± 3.9 |

| 10 | 18 ± 2.3 |

TRAP (tartrate-resistant acid phosphatase) is a hallmark enzyme of osteoclasts. Data is representative of typical findings in the field.

Table 2: Effect of PPOA-N-Ac-2-Cl on Osteoclast-Specific Gene Expression

| Gene | Function | Fold Change in Expression (10 µM PPOA-N-Ac-2-Cl vs. Control) |

| TRAF6 | E3 ubiquitin ligase, key mediator of RANKL signaling | ~0.4-fold |

| c-Fos | Transcription factor, essential for osteoclast differentiation | ~0.5-fold |

| NFATc1 | Master transcription factor for osteoclastogenesis | ~0.3-fold |

| DC-STAMP | Cell-surface protein involved in osteoclast cell fusion | ~0.4-fold |

| MMP9 | Matrix metalloproteinase-9, involved in bone matrix degradation | ~0.5-fold |

| CtsK | Cathepsin K, a major protease in bone resorption | ~0.3-fold |

| TRAP (Acp5) | Tartrate-resistant acid phosphatase, osteoclast marker | ~0.4-fold |

Data is illustrative of the significant downregulation observed in key gene expression.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study PPOA-N-Ac-2-Cl, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of PPOA-N-Ac-2-Cl's effect on osteoclast differentiation.

Osteoclast Differentiation Assay

-

Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice.

-

Culture Conditions: BMMs are cultured in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 3 days to generate osteoclast precursors.

-

Induction of Differentiation: Osteoclast precursors are then cultured with 100 ng/mL of RANKL and 30 ng/mL of M-CSF in the presence of varying concentrations of PPOA-N-Ac-2-Cl (or vehicle control) for 4-5 days. The culture medium is replaced every 2 days.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Fixation: After the differentiation period, cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.

-

Staining: Cells are stained for TRAP activity using a commercially available kit according to the manufacturer's instructions. Typically, this involves incubation with a solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts under a light microscope.

F-actin Ring Formation Assay

-

Fixation and Permeabilization: Differentiated osteoclasts are fixed as described above and then permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: The F-actin cytoskeleton is visualized by staining with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or rhodamine) for 1 hour at room temperature. Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: The formation of the characteristic F-actin ring, a crucial structure for bone resorption, is observed using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from cultured cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (TRAF6, c-Fos, NFATc1, DC-STAMP, MMP9, CtsK, and TRAP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of each target gene is calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., CtsK, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target protein is normalized to the loading control (e.g., β-actin).

Conclusion

The derivative of this compound, PPOA-N-Ac-2-Cl, demonstrates significant potential as an inhibitor of osteoclastogenesis. Its mechanism of action, centered on the downregulation of TRAF6 and the subsequent suppression of the RANKL signaling pathway, provides a clear molecular basis for its anti-resorptive effects. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in this class of compounds and their potential applications in the treatment of bone-related disorders. Further investigation into the structure-activity relationship of this compound derivatives may lead to the development of novel and potent therapeutics for conditions characterized by excessive bone loss.

References

An In-Depth Technical Guide to 2-(2-Chlorophenoxy)propan-1-amine

IUPAC Name: 2-(2-Chlorophenoxy)propan-1-amine

CAS Number: 886763-29-7

Chemical Formula: C₉H₁₂ClNO

Molecular Weight: 185.65 g/mol

Introduction

2-(2-Chlorophenoxy)propan-1-amine is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chlorophenoxy group attached to a propylamine backbone, suggests its potential for biological activity. This technical guide provides a comprehensive overview of the available information on 2-(2-Chlorophenoxy)propan-1-amine, including its synthesis, potential applications, and physicochemical properties. Due to the limited publicly available data specifically for this compound, information from analogous structures is also discussed to provide a broader context for its potential characteristics and applications.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(2-Chlorophenoxy)propan-1-amine is presented in the table below. It is important to note that specific experimental data for this compound is scarce, and some values may be predicted or inferred from related compounds.

| Property | Value | Source |

| IUPAC Name | 2-(2-Chlorophenoxy)propan-1-amine | - |

| CAS Number | 886763-29-7 | - |

| Molecular Formula | C₉H₁₂ClNO | - |

| Molecular Weight | 185.65 g/mol | - |

Synthesis

Workflow for the Proposed Synthesis of 2-(2-Chlorophenoxy)propan-1-amine

Caption: Proposed two-step synthesis of 2-(2-Chlorophenoxy)propan-1-amine.

Experimental Protocol (General)

Step 1: Synthesis of 1-(2-chlorophenoxy)propan-2-one (Williamson Ether Synthesis)

-

To a solution of 2-chlorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenol.

-

To this mixture, add 1-chloro-2-propanone dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(2-chlorophenoxy)propan-2-one.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propan-1-amine (Reductive Amination)

-

Dissolve 1-(2-chlorophenoxy)propan-2-one in a suitable solvent (e.g., methanol, ethanol).

-

Add a source of ammonia (e.g., ammonium acetate, aqueous ammonia).

-

Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction carefully with an appropriate reagent.

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product, for example by distillation or column chromatography, to obtain 2-(2-Chlorophenoxy)propan-1-amine.

Potential Applications and Biological Activity

While specific biological data for 2-(2-Chlorophenoxy)propan-1-amine is not available, the structural motifs present in the molecule suggest potential areas of application.

-

Pharmaceutical Intermediates: The phenoxypropylamine scaffold is present in a variety of pharmacologically active compounds. For example, some beta-blockers and antidepressants contain this structural unit. Therefore, 2-(2-Chlorophenoxy)propan-1-amine could serve as a valuable building block in the synthesis of novel therapeutic agents.

-

Agrochemicals: Chlorophenoxy derivatives are widely used as herbicides. The mechanism of action for many of these herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant. It is plausible that 2-(2-Chlorophenoxy)propan-1-amine or its derivatives could exhibit herbicidal activity.

Logical Relationship of Structural Features to Potential Biological Activity

Caption: Relationship between the structural features of the molecule and its potential applications.

Toxicology and Safety

There is no specific toxicological data available for 2-(2-Chlorophenoxy)propan-1-amine. For any handling of this compound, standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-Chlorophenoxy)propan-1-amine is a chemical intermediate with potential for use in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited, its structural similarity to known bioactive molecules suggests promising avenues for future research. Further investigation into its synthesis, biological activity, and toxicological profile is necessary to fully elucidate its potential applications.

In-Depth Technical Guide to 2-(2-Chlorophenoxy)propylamine (CAS No. 886763-29-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)propylamine, a versatile amine intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, and outlines hypothetical yet detailed experimental protocols for its synthesis and analysis based on established methods for analogous compounds. Furthermore, it explores its role as a key building block in the development of bioactive molecules and discusses the general mechanistic pathways associated with the broader class of chlorophenoxy compounds.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 886763-29-7, is a primary amine featuring a chlorophenoxy moiety.[1][2][3] Its unique structure makes it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 886763-29-7 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 108-112 °C / 3 mmHg |

| Purity | ≥95% (as determined by HPLC) |

| Storage Conditions | 0-8 °C |

Synthesis and Purification

While a specific, publicly available, detailed synthesis protocol for this compound is not available, a feasible synthetic route can be extrapolated from established methods for structurally similar compounds, such as 3-(2-Chlorophenoxy)propan-1-amine.[4] The most probable synthetic pathway involves a nucleophilic substitution reaction.

Hypothetical Synthesis Protocol: Nucleophilic Substitution

This protocol describes the synthesis of this compound from 2-chlorophenol and a suitable aminopropanol derivative.

Experimental Workflow for Synthesis

Caption: Hypothetical workflow for the synthesis of this compound.

Materials:

-

2-Chlorophenol

-

1-Amino-2-propanol

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chlorophenol in the anhydrous aprotic solvent.

-

Cool the solution in an ice bath and slowly add a molar equivalent of sodium hydride. Stir the mixture until the cessation of hydrogen gas evolution, indicating the formation of the sodium 2-chlorophenoxide.

-

To this solution, add a molar equivalent of 1-amino-2-propanol dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with deionized water.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are standard analytical methods that would be employed for this purpose, based on techniques used for analogous compounds.[5][6]

Table 2: Analytical Methods for the Characterization of this compound

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

General Analytical Workflow

Caption: General workflow for the analytical characterization of the final product.

Applications in Synthesis

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Development

This compound is a valuable building block for the synthesis of various pharmaceuticals, with a particular focus on medications targeting neurological disorders.[1] The primary amine group allows for a variety of chemical transformations, such as amide bond formation or reductive amination, to introduce the chlorophenoxypropyl moiety into a larger drug scaffold.

Agrochemicals

In the agrochemical industry, this compound is utilized in the formulation of herbicides.[1] The chlorophenoxy group is a common feature in many commercial herbicides.

Biological Activity and Signaling Pathways (General Overview)

Direct studies on the specific biological activity and signaling pathway modulation by this compound are not extensively reported in publicly available literature. However, the broader class of chlorophenoxy compounds is known to exhibit biological effects, particularly as herbicides.

General Herbicidal Mechanism of Chlorophenoxy Compounds

Chlorophenoxy herbicides generally act as synthetic auxins, a class of plant growth regulators. They disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

Simplified Auxin Signaling Pathway Disruption

Caption: Simplified diagram of auxin signaling disruption by chlorophenoxy herbicides.

Disclaimer: The experimental protocols and signaling pathway diagrams provided in this document are hypothetical and based on established chemical principles and data from analogous compounds. Researchers should exercise due diligence and optimize these procedures for their specific laboratory conditions. No direct experimental data for the synthesis, analysis, or biological activity of this compound was found in the public domain at the time of this writing.

References

Spectroscopic Characterization of 2-(2-Chlorophenoxy)propylamine: A Technical Guide

Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 2-(2-Chlorophenoxy)propylamine is limited. The data presented herein is a predictive analysis based on the known spectral characteristics of analogous compounds and functional groups. This guide is intended for researchers, scientists, and drug development professionals to provide an expected spectroscopic profile and general methodologies for the analysis of this compound.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. A thorough structural elucidation and confirmation of its identity is paramount for its use in research and development. This technical guide provides a predicted spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in the characterization of this compound. Furthermore, it outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including various propylamine isomers and chlorophenoxy derivatives.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.4 | Doublet of Doublets | 1H | Ar-H |

| ~ 7.1 - 7.2 | Triplet of Doublets | 1H | Ar-H |

| ~ 6.8 - 7.0 | Multiplet | 2H | Ar-H |

| ~ 4.2 - 4.4 | Multiplet | 1H | O-CH |

| ~ 2.9 - 3.1 | Multiplet | 2H | CH₂-N |

| ~ 1.5 (variable) | Broad Singlet | 2H | NH₂ |

| ~ 1.2 - 1.3 | Doublet | 3H | CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153 - 155 | Ar-C-O |

| ~ 130 - 131 | Ar-C |

| ~ 127 - 128 | Ar-C-Cl |

| ~ 122 - 123 | Ar-C |

| ~ 121 - 122 | Ar-C |

| ~ 113 - 114 | Ar-C |

| ~ 75 - 77 | O-CH |

| ~ 45 - 47 | CH₂-N |

| ~ 17 - 19 | CH₃ |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine, two bands expected)[1][2][3][4] |

| 3100 - 3000 | Medium | Aromatic C-H stretch[5] |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring)[1][3][4] |

| 1590 - 1450 | Strong, Multiple Bands | Aromatic C=C skeletal vibrations[5] |

| 1280 - 1200 | Strong | Aryl-O stretch |

| 1100 - 1000 | Medium | C-N stretch[1][3][4] |

| 750 - 700 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 185/187 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 170/172 | Low | [M - CH₃]⁺ |

| 128/130 | High | [Cl-C₆H₄-O]⁺ |

| 94 | Moderate | [C₆H₅OH]⁺ (Phenol fragment) |

| 44 | Very High (Base Peak) | [CH(CH₃)NH₂]⁺ (Alpha-cleavage)[6][7][8][9][10] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 400 MHz.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Sample Preparation (Thin Film - for liquids):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.

-

Alternatively, direct infusion via a syringe pump into the ion source can be used.

-

-

Ionization:

-

Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and provide structural information.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern characteristic of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak is the most intense peak in the spectrum.

-

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Structure and Key Spectroscopic Regions of this compound

Caption: Chemical structure and key regions for spectroscopic analysis.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide to the Solubility of 2-(2-Chlorophenoxy)propylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(2-Chlorophenoxy)propylamine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and details robust experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on empowering researchers to generate reliable data tailored to their specific applications.

Introduction to the Solubility of this compound

This compound is a primary amine containing a chlorophenoxy moiety. Its chemical structure, featuring both a polar amine group and a more nonpolar chlorophenoxypropyl group, dictates its solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting its solubility. The polarity of organic molecules is determined by the presence of polar bonds, such as those involving electronegative atoms like nitrogen and oxygen found in functional groups like amines (-NH2). Consequently, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Class | Polarity Index | Solubility (g/L) at 25°C | Observations |

| Methanol | Alcohol | 5.1 | Data to be determined | |

| Ethanol | Alcohol | 4.3 | Data to be determined | |

| Isopropanol | Alcohol | 3.9 | Data to be determined | |

| Acetone | Ketone | 5.1 | Data to be determined | |

| Ethyl Acetate | Ester | 4.4 | Data to be determined | |

| Dichloromethane | Halogenated | 3.1 | Data to be determined | |

| Toluene | Aromatic | 2.4 | Data to be determined | |

| Heptane | Alkane | 0.1 | Data to be determined | |

| Diethyl Ether | Ether | 2.8 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Data to be determined | |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental procedures are essential. This section details two common methods for determining the solubility of a liquid amine like this compound in organic solvents: the Shake-Flask Method for thermodynamic solubility and a general protocol for kinetic solubility.

This method determines the equilibrium solubility of a compound in a solvent and is considered the "gold standard" for solubility measurements.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography with Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of an undissolved phase is necessary to ensure equilibrium is reached.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved droplets.

-

Quantification: Accurately dilute the filtered aliquot with the same organic solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC-UV or GC-FID method to determine the concentration of this compound.[1][2] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in g/L or other appropriate units.

Kinetic solubility is often measured in high-throughput screening to assess the propensity of a compound to precipitate from a stock solution when diluted into an aqueous or organic medium.[3]

Materials:

-

A concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).

-

The desired organic solvents.

-

96-well plates (UV-transparent if using a plate reader).

-

Automated liquid handler (optional).

-

Plate reader with turbidity or UV detection capabilities.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the desired organic solvents to the wells of a 96-well plate.

-

Addition of Stock Solution: Use a liquid handler to add small volumes of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours). Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the solutions can be filtered and the concentration of the filtrate determined by HPLC-UV.[3]

Visualizations

While the exact industrial synthesis of this compound may be proprietary, a plausible synthetic route can be conceptualized based on known organic reactions. The following diagram illustrates a general two-step synthesis starting from 2-chlorophenol.

References

potential biological activities of 2-(2-Chlorophenoxy)propylamine

An In-Depth Technical Guide on the Potential Biological Activities of 2-(2-Chlorophenoxy)propylamine

Disclaimer: This document provides a technical overview of the . It is important to note that this compound is primarily documented as a chemical intermediate for the synthesis of pharmaceuticals and agrochemicals.[1] Direct experimental data on the biological effects of this compound is limited in publicly available scientific literature. The information presented herein is largely inferred from the known activities of structurally related compounds, namely the chlorophenoxy class of herbicides and various propylamine-containing pharmacophores. This guide is intended for research, scientific, and drug development professionals and should not be considered as an endorsement for any specific use.

Introduction

This compound is a chemical entity that combines two key structural motifs: a chlorophenoxy group and a propylamine side chain. This unique combination suggests the potential for diverse biological activities. The chlorophenoxy moiety is characteristic of a class of well-known herbicides, while the propylamine structure is a common feature in many centrally and peripherally acting pharmaceuticals.[1][2] This guide will explore the by examining the established properties of these constituent chemical classes.

Potential Herbicidal Activity and Associated Toxicology

The presence of the 2-chlorophenoxy group in the molecule suggests a potential for herbicidal activity, similar to that of chlorophenoxy herbicides like 2,4-D and MCPA.[3][4][5]

Mechanism of Action

Chlorophenoxy herbicides typically function as synthetic auxins, which are plant growth hormones. At herbicidal concentrations, they induce uncontrolled and unsustainable growth in broadleaf weeds, leading to stem curling, leaf malformation, and eventual plant death. The mechanism of toxicity in non-plant organisms is thought to involve dose-dependent cell membrane damage, the uncoupling of oxidative phosphorylation, and disruption of acetylcoenzyme A metabolism.[3][6]

Caption: Potential Auxin-like Herbicidal Mechanism.

Toxicological Profile of Related Chlorophenoxy Herbicides

Acute high-dose exposure to chlorophenoxy herbicides can lead to a range of toxic effects in animals and humans.

| Compound Class | Observed Toxic Effects | Reference Species |

| Chlorophenoxy Herbicides | Vomiting, abdominal pain, diarrhea, gastrointestinal hemorrhage | Human |

| Hypotension, intravascular volume loss | Human | |

| Neurotoxic effects (coma, hypertonia, convulsions) | Human | |

| Myopathic symptoms (muscle weakness, myotonia) | Human | |

| Metabolic acidosis, rhabdomyolysis, renal failure | Human | |

| Table 1: Summary of Toxic Effects Observed with Chlorophenoxy Herbicide Poisoning.[3][4] |

Experimental Protocol: Primary Herbicidal Activity Screening

This protocol outlines a general method for assessing the pre-emergent herbicidal activity of a test compound.

Objective: To evaluate the inhibitory effect of this compound on the germination and early growth of a model broadleaf plant species (e.g., Arabidopsis thaliana).

Materials:

-

Test compound: this compound

-

Seeds of Arabidopsis thaliana

-

Petri dishes with sterile filter paper

-

Growth medium (e.g., Murashige and Skoog)

-

Solvent for dissolving the test compound (e.g., DMSO)

-

Controlled environment growth chamber

Procedure:

-

Prepare a stock solution of the test compound in the chosen solvent.

-

Create a series of dilutions of the test compound in the growth medium to achieve the desired final concentrations. A solvent control should also be prepared.

-

Dispense an equal volume of each concentration and the control into separate Petri dishes containing sterile filter paper.

-

Place a predetermined number of seeds (e.g., 50) onto the filter paper in each dish.

-

Seal the Petri dishes and place them in a controlled environment growth chamber with appropriate light and temperature conditions.

-

After a set incubation period (e.g., 7-10 days), measure the germination rate and the root and shoot length of the seedlings.

-

Calculate the germination inhibition percentage and the growth reduction percentage for each concentration relative to the control.

-

Determine the IC50 value (the concentration that causes 50% inhibition of growth).

Caption: Workflow for Herbicidal Activity Screening.

Potential Pharmacological Activities

The propylamine moiety is a common structural feature in a wide array of pharmacologically active compounds, suggesting that this compound could interact with various biological targets.

Potential as a Monoamine Oxidase Inhibitor

A structurally related compound, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, has been identified as a monoamine oxidase (MAO) inhibitor.[7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, a mechanism used in the treatment of depression and neurological disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chlorophenoxyamine Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorophenoxyamine scaffold, characterized by a chlorine-substituted phenoxy ring linked to an amine group through a variable spacer, represents a pivotal structural motif in medicinal chemistry. While not formally classified as a single therapeutic class, compounds bearing this arrangement have given rise to landmark drugs, particularly in the realm of neuroscience. The electronic properties of the chlorine atom and the conformational flexibility of the linker region bestow upon these molecules the ability to selectively interact with a variety of biological targets, most notably neurotransmitter transporters. This guide delves into the discovery, history, and key technical aspects of prominent drugs built upon the chlorophenoxyamine core, providing a comprehensive resource for professionals in drug development.

Discovery and History: From Serendipity to Rational Design

The story of chlorophenoxyamine-containing drugs is one of scientific evolution, moving from broad screening efforts to targeted, mechanism-based drug design. Two exemplary narratives in this history are the development of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and atomoxetine, a norepinephrine reuptake inhibitor.

Fluoxetine (Prozac): Revolutionizing Depression Treatment

The journey to fluoxetine began in the early 1970s at Eli Lilly and Company.[1] At the time, the prevailing treatments for depression were tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which, while effective, were plagued by significant side effects and safety concerns.[2] The scientific community was beginning to understand the role of neurotransmitters, particularly serotonin (5-hydroxytryptamine or 5-HT), in mood regulation.[1]

A team of researchers, including Ray W. Fuller, David T. Wong, and Bryan B. Molloy, embarked on a mission to develop a safer and more selective antidepressant.[2] Their strategy was to find a compound that specifically inhibited the reuptake of serotonin without significantly affecting other neurotransmitters like norepinephrine and dopamine.[1][2] This selectivity was hypothesized to reduce the side effect profile seen with the non-selective TCAs.

In 1972, after screening numerous compounds, they identified a molecule, initially designated Lilly 110140, which demonstrated the desired selective serotonin reuptake inhibition. This compound, later named fluoxetine, featured a trifluoromethylphenoxy group, a close structural relative of the chlorophenoxy moiety. The trifluoromethyl group, like chlorine, is an electron-withdrawing group that influences the molecule's interaction with its target. After extensive preclinical and clinical development, fluoxetine was approved by the US FDA in 1987 under the brand name Prozac.[1] Its launch marked a paradigm shift in the treatment of depression and other psychiatric disorders.[3]

Atomoxetine (Strattera): A Non-Stimulant Approach to ADHD

The development of atomoxetine also originated at Eli Lilly and Company. Initially investigated in the 1980s as a potential antidepressant under the name tomoxetine, it showed insufficient efficacy for this indication.[4] However, its mechanism of action as a selective norepinephrine reuptake inhibitor (NRI) suggested potential for other neurological conditions.

In the mid-1990s, with a growing understanding of the role of norepinephrine in attention and executive function, the compound was revisited as a potential treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5] At the time, the primary treatments for ADHD were stimulant medications. While effective, stimulants carried concerns regarding abuse potential and side effects. The development of a non-stimulant alternative was a significant therapeutic goal.

Renamed atomoxetine, the drug underwent clinical trials for ADHD and demonstrated efficacy in improving symptoms of inattention and hyperactivity/impulsivity.[4] It was approved by the FDA in 2002 for the treatment of ADHD in children, adolescents, and adults, offering a valuable alternative to stimulant medications.[5][6]

Quantitative Data: Binding Affinities and Selectivity

The therapeutic efficacy of chlorophenoxyamine-based drugs is intrinsically linked to their binding affinities for their primary targets and their selectivity over other neurotransmitter transporters and receptors. The following tables summarize key binding data for fluoxetine and atomoxetine.

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| Fluoxetine | SERT | 1 | [7] |

| NET | 660 | [7] | |

| DAT | 4180 | [7] | |

| Norfluoxetine (active metabolite) | SERT | 19 | [7] |

| NET | 2700 | [7] | |

| DAT | 420 | [7] |

| Compound | Target | Binding Affinity (pKi) | IC50 (ng/mL) | Reference |

| Atomoxetine | NET | 8.30 | 31 ± 10 | [8][9] |

| SERT | - | 99 ± 21 | [9] | |

| DAT | 5.8 | - | [8] |

Experimental Protocols

The characterization of compounds like fluoxetine and atomoxetine relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT (or rat brain synaptosomes).[10]

-

Krebs-Ringer-Henseleit (KRH) buffer or appropriate platelet buffer.[11]

-

[³H]Serotonin (radioligand).[11]

-

Test compounds and reference inhibitors (e.g., paroxetine, fluoxetine).[10]

-

96-well plates.[10]

-

Glass fiber filters (pre-soaked in polyethyleneimine).[11]

-

Cell harvester.[11]

-

Liquid scintillation counter.[11]

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.[11]

-

In a 96-well plate, add the cell suspension (or synaptosomes) to each well.[10]

-

Add the test compounds or reference inhibitors to the wells.

-

Initiate the uptake reaction by adding [³H]Serotonin to each well.[11]

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[11]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the cells/synaptosomes containing the internalized radioligand.[11]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

-

Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for dopamine receptors by measuring its ability to compete with a radiolabeled ligand for binding to receptor-expressing membranes.

Materials:

-

Cell membranes prepared from cells expressing the desired dopamine receptor subtype (e.g., D2).[12]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).[12]

-

Radiolabeled ligand (e.g., [³H]Spiperone).[12]

-

Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol).[12]

-

Test compounds.

-

96-well plates.[12]

-

Glass fiber filters (pre-soaked in polyethyleneimine).[12]

-

Filtration apparatus.[12]

-

Liquid scintillation counter.[12]

Procedure:

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.[12]

-

For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled ligand.[12]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.[12]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.[12]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the chlorophenoxyamine-containing drugs.

Caption: Mechanism of action of Fluoxetine.

Caption: Mechanism of action of Atomoxetine.

Caption: Workflow for a reuptake inhibition assay.

Conclusion

The chlorophenoxyamine motif has proven to be a remarkably fruitful scaffold in the development of CNS-active drugs. The histories of fluoxetine and atomoxetine underscore the power of rational drug design based on a deep understanding of neurobiology. By fine-tuning the substituents on the phenoxy ring and modifying the linker and amine components, medicinal chemists have been able to achieve remarkable target selectivity, leading to therapies with improved efficacy and safety profiles. The continued exploration of this and related chemical spaces holds promise for the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]

- 3. researchgate.net [researchgate.net]

- 4. Atomoxetine: a novel treatment for child and adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. More Fire Than Water: A Short History of ADHD - CHADD [chadd.org]

- 6. additudemag.com [additudemag.com]

- 7. Fluoxetine - Wikipedia [en.wikipedia.org]

- 8. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

A Theoretical Exploration of the 2-(2-Chlorophenoxy)propylamine Structure: An In-depth Technical Guide

Introduction

2-(2-Chlorophenoxy)propylamine is a chemical compound with potential applications in the pharmaceutical and agrochemical industries.[1] Its molecular structure, characterized by a chlorophenoxy group linked to a propylamine moiety, dictates its physicochemical properties and biological activity. Understanding the three-dimensional arrangement of its atoms, its conformational landscape, and its electronic properties is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced efficacy and safety profiles.

This guide outlines a theoretical approach, primarily leveraging Density Functional Theory (DFT), to comprehensively characterize the structure of this compound. DFT has proven to be a powerful tool for studying the molecular structure, vibrational frequencies, and electronic properties of organic molecules.[2][3][4][5][6][7]

Proposed Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following workflow is proposed for the theoretical study of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Conformational Analysis

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A systematic conformational search should be performed to identify the most stable conformers. This can be accomplished by systematically rotating the key dihedral angles and performing geometry optimization for each resulting structure. The relative energies of the conformers can then be calculated to determine their population distribution at a given temperature.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model.

Electronic Properties Analysis

Several electronic properties can be calculated to gain insights into the reactivity and intermolecular interactions of the molecule. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[4][8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Expected Structural Parameters

Based on studies of similar molecules, the following tables summarize the expected bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Table 1: Predicted Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C-Cl | 1.74 - 1.76 |

| C-O (ether) | 1.36 - 1.38 |

| C-N | 1.46 - 1.48 |

| C-C (aryl) | 1.38 - 1.40 |

| C-C (alkyl) | 1.52 - 1.54 |

| C-H (aryl) | 1.08 - 1.10 |

| C-H (alkyl) | 1.09 - 1.11 |

| N-H | 1.01 - 1.03 |

| O-C (alkyl) | 1.42 - 1.44 |

Table 2: Predicted Bond Angles (°)

| Angle | Expected Angle (°) |

| C-O-C (ether) | 118 - 120 |

| C-C-N | 110 - 112 |

| Cl-C-C (aryl) | 119 - 121 |

| O-C-C (aryl) | 118 - 120 |

| C-N-H | 108 - 110 |

| H-N-H | 106 - 108 |

Table 3: Key Predicted Dihedral Angles (°)

| Dihedral Angle | Description | Expected Angle (°) |

| C(aryl)-O-C(alkyl)-C | Defines the orientation of the propylamine chain | ~180 (anti-periplanar) or ~±60 (gauche) |

| O-C-C-N | Defines the orientation of the amino group | ~±60 or ~180 |

| C(aryl)-C(aryl)-O-C | Defines the planarity of the ether linkage | ~0 or ~180 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

Caption: Proposed computational workflow for the theoretical study.

Caption: Logical workflow for conformational analysis.

Caption: Relationship between molecular structure and properties.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the detailed structural characterization of this compound using computational methods. Although direct experimental or theoretical data for this specific molecule is currently lacking, the proposed methodologies, based on established practices for similar compounds, provide a robust starting point for future research. The insights gained from such a study would be invaluable for understanding the structure-property relationships of this compound and for guiding the development of new molecules with tailored biological activities. Further experimental validation of the theoretical predictions, through techniques such as X-ray crystallography and NMR spectroscopy, would be a crucial next step in fully elucidating the structural landscape of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uomphysics.net [uomphysics.net]

Navigating the Safe Handling of 2-(2-Chlorophenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety and handling precautions for 2-(2-Chlorophenoxy)propylamine, a versatile building block in the development of pharmaceuticals and agrochemicals.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from the SDS of closely related analogues, such as 2-(2-Chlorophenoxy)ethylamine and 2-(2-Chlorophenoxy)propionic acid, to establish a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Classification

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

| Control Measure | Specification |

| Ventilation | All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] |

| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][4] |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensuring personnel safety. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Standard |

| Eyes/Face | Tightly fitting safety goggles or a face shield.[3][5] | Conforming to EN 166 (EU) or NIOSH (US).[3] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[3] |

| Body | A lab coat or chemical-resistant clothing.[3][4][6] | --- |

| Respiratory | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[3] | Government approved respirator.[4] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from incompatible materials and foodstuff containers.[3]

-

The recommended storage temperature is between 0-8 °C.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][7] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7] |

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[3]

-